molecular formula C12H16O2 B1251370 5-Methoxyvalerophenone

5-Methoxyvalerophenone

Cat. No.: B1251370
M. Wt: 192.25 g/mol
InChI Key: GMRYZTZQKPZDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxyvalerophenone is an aromatic ketone. It derives from a valerophenone.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5-methoxy-1-phenylpentan-1-one

InChI

InChI=1S/C12H16O2/c1-14-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

GMRYZTZQKPZDLK-UHFFFAOYSA-N

SMILES

COCCCCC(=O)C1=CC=CC=C1

Canonical SMILES

COCCCCC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of phenylmagnesium bromide (16.0 g, 88 mmol) in anhydrous diethylether (55 ml) under an atmosphere of nitrogen was dropwise added a solution of the above nitrile (10.0 g, 88 mmol) in anhydrous diethylether while the temperature was allowed to raise to reflux. The reaction mixture was heated at reflux for 5 h and then stirred at room temperature for 16 h. A 4N hydrochloric acid solution (50 ml) was carefully added and the mixture stirred at ambient temperature for 4 h. The phases were separated and the aqueous phase extracted with diethylether (2×50 ml). The combined organic phases were washed with 5% sodium hydrogencarbonate (25 ml) and dried (Na2SO4). The solvent was evaporated in vacuo and the residue submitted to fractional distillation to give 9.1 g of 5-methoxy-1-phenyl-1-pentanone. B.p. 127°-130° C./5 mmHg.
Quantity
16 g
Type
reactant
Reaction Step One
Name
nitrile
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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